Melting Point & Crystallinity vs. Regioisomers
3-(Benzyloxy)-4-fluorobenzaldehyde exhibits a melting point of 68–69 °C , which is significantly narrower and higher than the 46–50 °C range reported for the isomeric 4‑(3‑fluorobenzyloxy)benzaldehyde and distinctly lower than the ~120 °C melting point of 4‑(benzyloxy)‑3‑fluorobenzaldehyde . The 2‑(benzyloxy)‑4‑fluorobenzaldehyde regioisomer is estimated to melt around 65–70 °C but lacks well‑defined melting ranges from authoritative sources . This melting point difference directly impacts recrystallization solvent selection and purity assessment, providing a tangible handling advantage during procurement and analytical method development.
| Evidence Dimension | Melting point (°C) |
|---|---|
| Target Compound Data | 68–69 °C |
| Comparator Or Baseline | 4-(3-Fluorobenzyloxy)benzaldehyde: 46–50 °C; 4-(Benzyloxy)-3-fluorobenzaldehyde: ~120 °C; 2-(Benzyloxy)-4-fluorobenzaldehyde: ~65–70 °C (estimated) |
| Quantified Difference | Target compound mp is ~20 °C higher than 4-(3-fluorobenzyloxy)benzaldehyde and ~50 °C lower than 4-(benzyloxy)-3-fluorobenzaldehyde. |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; values collected from vendor certificates of analysis and database compilations. |
Why This Matters
Melting point directly dictates recrystallization and sublimation purification protocols, affecting laboratory workflow and cost; a narrow melting range also serves as an identity and purity check that distinguishes the target compound from readily available isomers.
